



Application Notes and Protocols: Preparation and Use of CIM0216

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Introduction

CIM0216 is a potent and selective synthetic agonist for the Transient Receptor Potential Cation Channel Subfamily M Member 3 (TRPM3).[1] As a cell-permeable isoxazolyl-phenylacetamide based compound, it activates both human and murine TRPM3 channels, leading to the influx of cations, primarily Ca2+, and subsequent cellular responses.[2][3] Its greater efficacy and potency compared to endogenous agonists like pregnenolone sulfate (PS) make it an invaluable tool for researchers studying TRPM3's role in various physiological processes, including nociception, neurogenic inflammation, and insulin release.[3][4] These application notes provide detailed protocols for the preparation of CIM0216 stock solutions and working concentrations for use in common experimental paradigms.

CIM0216 Properties and Storage

Proper handling and storage of **CIM0216** are crucial for maintaining its stability and activity. The compound is a solid at room temperature and should be stored under specified conditions to prevent degradation.[1][2]

Table 1: Physicochemical Properties of **CIM0216**



Property	Value	Reference
Molecular Weight	347.41 g/mol (Note: Can be batch-specific)	[1][2]
CAS Number	1031496-06-6	[1][2]
Appearance	White to light yellow solid	[2][3]
Purity	≥97% (by HPLC)	[2][3]

 $| Formula | C_{21}H_{21}N_3O_2 | [2] |$

Table 2: Recommended Storage Conditions

Form	Storage Temperature	Duration	Reference
Solid Powder	-20°C	Up to 3 years	[1]
	4°C	Up to 2 years	[1]
Stock Solution (in DMSO)	-80°C	Up to 6 months	[1]

| | -20°C | Up to 1 month (up to 3 months also cited) |[1][3] |

Preparation of CIM0216 Stock Solutions

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of **CIM0216**.[1][2] Care should be taken as the use of hygroscopic (wet) DMSO can negatively impact solubility.[1] For consistent results, use a new, unopened bottle of anhydrous, high-purity DMSO.

Protocol 2.1: Preparing a 100 mM CIM0216 Stock Solution in DMSO

Pre-warm the vial of CIM0216 to room temperature before opening.



- Weigh the desired amount of CIM0216 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM solution, weigh out 34.74 mg of CIM0216.
- Add the appropriate volume of high-purity DMSO to the powder.
- Facilitate Dissolution by gently vortexing. If necessary, warm the solution briefly (e.g., in a 37°C water bath) and/or use an ultrasonic bath to ensure the compound dissolves completely.[1] The solution should be clear.
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
 This prevents contamination and degradation from repeated freeze-thaw cycles.[1]
- Store the aliquots at -20°C or -80°C as specified in Table 2.[1]

Table 3: Preparation of Common CIM0216 Stock Solutions in DMSO

Desired Concentration	Mass for 1 mL	Mass for 5 mL	Mass for 10 mL
1 mM	0.35 mg	1.74 mg	3.47 mg
10 mM	3.47 mg	17.37 mg	34.74 mg
50 mM	17.37 mg	86.85 mg	173.71 mg
100 mM	34.74 mg	173.71 mg	347.41 mg

Calculations are based on a molecular weight of 347.41 g/mol.

Preparation of Working Concentrations

Working solutions are prepared by diluting the high-concentration DMSO stock solution into an appropriate aqueous buffer or cell culture medium. It is critical to ensure the final concentration of DMSO in the experiment is low (typically $\leq 0.1\%$) to avoid solvent-induced artifacts.

Protocol 3.1: Serial Dilution for In Vitro Experiments

• Thaw a single aliquot of the **CIM0216** stock solution (e.g., 100 mM) at room temperature.



- Perform serial dilutions in your final experimental buffer (e.g., cell culture medium, Krebs-Ringer-HEPES).
- For example, to make a 10 μ M working solution from a 100 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
- Vortex gently after each dilution step to ensure homogeneity.
- Always prepare a vehicle control using the same final concentration of DMSO as in your experimental samples.

Table 4: Recommended Working Concentrations for Various Applications

Application	Typical Concentration Range	Key Findings	Reference
Ca2+ Imaging (HEK- TRPM3 cells)	100 nM - 10 μM	EC₅o of ~770 nM for Ca2+ elevation.	[2][3]
Electrophysiology (Patch-Clamp)	1 μΜ - 10 μΜ	Induces robust, doubly rectifying currents in HEK- TRPM3 cells.	[5][6]
Gene Transcription Assays	500 nM - 20 μM	Activates AP-1 transcription factor in TRPM3-expressing cells.	[7]
CGRP Release from Nerve Terminals	1 μM - 10 μM	Stimulates the release of CGRP in a TRPM3-dependent manner.	[4][5]
Insulin Release from Pancreatic Islets	1 μM - 10 μΜ	Induces insulin secretion from isolated pancreatic islets.	[4][6]

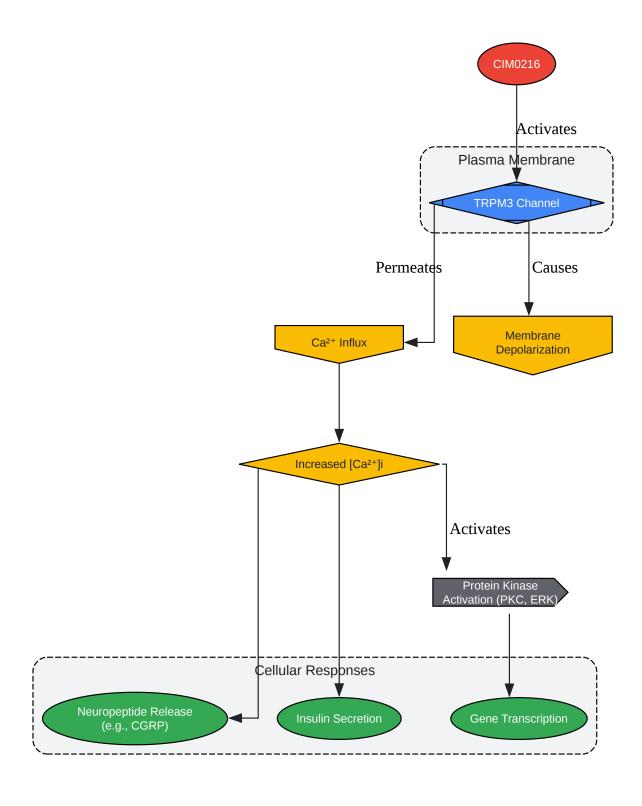


| In Vivo Nocifensive Behavior (Mice) | 2.5 nmol - 50 nmol (intradermal/paw injection) | Evokes strong paw licking and lifting behavior. [[2][3][8] |

Experimental Protocols & Visualizations CIM0216 Signaling Pathway

CIM0216 binding to the TRPM3 channel on the plasma membrane initiates a signaling cascade. This activation allows the influx of cations, leading to membrane depolarization and a significant rise in intracellular calcium.[6][9] This calcium signal triggers a variety of downstream cellular responses, including the activation of protein kinases and transcription factors, ultimately leading to physiological events like neuropeptide release and gene expression changes.[4][7][9]





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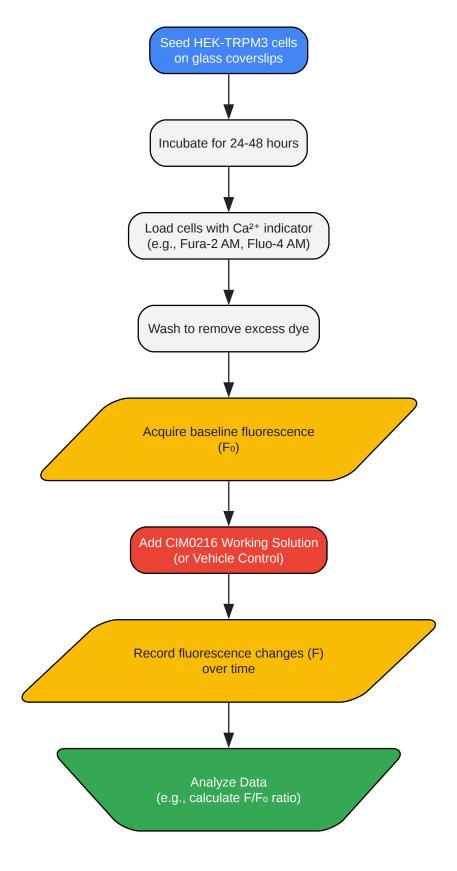
Caption: CIM0216 activates TRPM3, leading to Ca²⁺ influx and downstream cellular responses.



In Vitro Calcium Imaging Workflow

A common application for **CIM0216** is to measure its effect on intracellular calcium concentration ([Ca²⁺]i) in cells engineered to express TRPM3, such as HEK-TRPM3 cells.[6] The workflow involves cell preparation, loading with a calcium-sensitive dye, and measuring fluorescence changes upon compound addition.





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